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Compound of Interest

Compound Name: OTs-C6-OBn

Cat. No.: B2833689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OTs-C6-OBn, a bifunctional PROTAC

(Proteolysis Targeting Chimera) linker. This document covers its chemical properties, synthesis,

and its application in the development of targeted protein degraders, specifically focusing on its

role in the synthesis of SGK3 (Serum/Glucocorticoid-Regulated Kinase 3) degraders.

Core Compound Data
OTs-C6-OBn, also known as Benzyl 6-(tosyloxy)hexyl ether, is a chemical tool used in the

development of PROTACs. PROTACs are novel therapeutic modalities that utilize the cell's

own ubiquitin-proteasome system to selectively degrade target proteins. OTs-C6-OBn serves

as a linker molecule, connecting a ligand that binds to the target protein with a ligand that

recruits an E3 ubiquitin ligase.

Property Value Reference

CAS Number 126519-80-0 [1]

Molecular Formula C₂₀H₂₆O₄S [1]

Molecular Weight 362.48 g/mol [1]

Appearance Colorless to light yellow liquid [1]
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Synthesis of OTs-C6-OBn
The synthesis of OTs-C6-OBn is a two-step process that involves the monobenzylation of a

diol followed by tosylation of the remaining alcohol group. The following protocols are based on

established chemical transformations.

Step 1: Synthesis of 6-(Benzyloxy)hexan-1-ol
(Williamson Ether Synthesis)
This step involves the selective protection of one of the hydroxyl groups of 1,6-hexanediol with

a benzyl group.

Experimental Protocol:

Reaction Setup: To a solution of 1,6-hexanediol (1 equivalent) in a suitable aprotic solvent

such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride

(NaH) (approximately 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g.,

nitrogen or argon).

Addition of Benzylating Agent: After the initial reaction subsides and the alkoxide is formed,

slowly add benzyl bromide (1 equivalent) to the reaction mixture at 0°C.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for

12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel to yield pure 6-(benzyloxy)hexan-1-ol.

Step 2: Synthesis of OTs-C6-OBn (Tosyl-C6-OBn)
(Tosylation)
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The terminal hydroxyl group of 6-(benzyloxy)hexan-1-ol is converted to a tosylate, which is an

excellent leaving group for subsequent nucleophilic substitution reactions in PROTAC

synthesis.[2]

Experimental Protocol:

Reaction Setup: Dissolve 6-(benzyloxy)hexan-1-ol (1 equivalent) in a dry solvent such as

dichloromethane (DCM) or pyridine at 0°C under an inert atmosphere.

Addition of Reagents: Add triethylamine (TEA) (1.5 equivalents) and a catalytic amount of 4-

dimethylaminopyridine (DMAP) (0.2 equivalents) to the solution. Then, add a solution of p-

toluenesulfonyl chloride (TsCl) (1.5 equivalents) in the same solvent dropwise.

Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes and then at room

temperature for 12 hours. Monitor the reaction progress by TLC.

Work-up: Upon completion, add water to the reaction mixture. Separate the organic layer

and wash it sequentially with a saturated solution of sodium bicarbonate and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under vacuum to obtain the crude product. Further purification by column chromatography

on silica gel will yield the final product, OTs-C6-OBn.
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Step 1: Williamson Ether Synthesis

Step 2: Tosylation
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Synthesis workflow for OTs-C6-OBn.

Application in PROTAC Synthesis: SGK3 Degrader
OTs-C6-OBn is a key intermediate in the synthesis of PROTACs designed to target SGK3 for

degradation. The tosyl group of OTs-C6-OBn serves as a reactive site for linking to a ligand

that binds to an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). The

other end of the linker is then attached to a molecule that binds to SGK3.

General Experimental Workflow for PROTAC Synthesis
using OTs-C6-OBn

Linker-E3 Ligase Ligand Conjugation: The E3 ligase ligand, containing a nucleophilic group

(e.g., a phenol or amine), is reacted with OTs-C6-OBn. The nucleophile displaces the

tosylate group in an Sₙ2 reaction to form an ether or amine linkage.

Deprotection: The benzyl (Bn) protecting group on the other end of the linker is removed,

typically by catalytic hydrogenation (e.g., using Pd/C and H₂), to reveal a primary alcohol.
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Activation of the Linker: The newly exposed alcohol can be converted to a more reactive

functional group, such as an azide, carboxylic acid, or another leaving group, depending on

the desired final conjugation chemistry.

Final Conjugation: The activated linker is then reacted with the SGK3-binding molecule to

form the final PROTAC.
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General workflow for PROTAC synthesis.

Signaling Pathways
PROTAC Mechanism of Action
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PROTACs function by inducing the formation of a ternary complex between the target protein

and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-

conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for

recognition and degradation by the 26S proteasome.

PROTAC-Mediated Degradation
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PROTAC mechanism of action.

SGK3 Signaling Pathway
SGK3 is a serine/threonine kinase that is a downstream effector of the PI3K/AKT signaling

pathway. It plays a role in various cellular processes, including cell survival, proliferation, and

ion channel regulation. In some cancers, SGK3 is upregulated and can contribute to

therapeutic resistance. For instance, SGK3 can activate the GSK3β/β-catenin signaling

pathway, which is implicated in promoting cancer stemness. By targeting SGK3 for

degradation, it is possible to inhibit these pro-survival pathways.
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Upstream Activation

SGK3 Activation and Downstream Effects
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Simplified SGK3 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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